1-Chloro-4-(trifluoromethoxy)naphthalene

Physical organic chemistry Substituent effects Directed ortho-metalation

1-Chloro-4-(trifluoromethoxy)naphthalene (CAS 1261769-33-8; molecular formula C₁₁H₆ClF₃O; molecular weight 246.61 g·mol⁻¹) is a 1,4-disubstituted naphthalene derivative bearing a chlorine atom at position 1 and a trifluoromethoxy (–OCF₃) group at position 4. The compound belongs to the class of halogenated trifluoromethoxyarenes, a family valued in medicinal chemistry, agrochemical development, and advanced materials research for the distinctive electronic and lipophilic signature of the –OCF₃ substituent.

Molecular Formula C11H6ClF3O
Molecular Weight 246.61 g/mol
Cat. No. B11866668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(trifluoromethoxy)naphthalene
Molecular FormulaC11H6ClF3O
Molecular Weight246.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)(F)F
InChIInChI=1S/C11H6ClF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H
InChIKeyJMCSEJFUWYSCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(trifluoromethoxy)naphthalene – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-Chloro-4-(trifluoromethoxy)naphthalene (CAS 1261769-33-8; molecular formula C₁₁H₆ClF₃O; molecular weight 246.61 g·mol⁻¹) is a 1,4-disubstituted naphthalene derivative bearing a chlorine atom at position 1 and a trifluoromethoxy (–OCF₃) group at position 4 . The compound belongs to the class of halogenated trifluoromethoxyarenes, a family valued in medicinal chemistry, agrochemical development, and advanced materials research for the distinctive electronic and lipophilic signature of the –OCF₃ substituent [1]. Its naphthalene scaffold provides a rigid, planar aromatic core capable of transmitting substituent effects across two fused rings, a property exploited both in structure–activity relationship (SAR) studies and in liquid-crystal formulation [2][3]. Although several naphthalene congeners with chloro, bromo, methoxy, or trifluoromethyl substitution are commercially available, the precise 1-chloro‑4‑(trifluoromethoxy) arrangement confers a unique combination of electronic character, lipophilicity, and synthetic versatility that is not replicated by any single close analog.

Why 1-Chloro-4-(trifluoromethoxy)naphthalene Cannot Be Casually Substituted – The Functional Cost of Analog Swapping


Substituting 1‑chloro‑4‑(trifluoromethoxy)naphthalene with a closely related analog—whether by altering the halogen (e.g., Br for Cl), replacing the –OCF₃ group (e.g., with –CF₃, –OCH₃, or –Cl), or relocating substituents to a different naphthalene ring position—fundamentally changes the molecule’s electronic landscape, lipophilicity, and reactivity profile. The –OCF₃ group is not a simple hybrid of –OCH₃ and –CF₃; it exerts a distinct long‑range electron‑withdrawing effect that surpasses both –CF₃ and –OCH₃ in specific metalation contexts [1], while contributing a log P increment that differs measurably from that of –CF₃ or –OCH₃ [2]. Simultaneously, the chlorine atom at position 1 offers a synthetic handle whose reactivity in cross‑coupling is intermediate between that of the corresponding bromide and fluoride, providing a practical selectivity window that is lost on switching halogen [3]. Even a positional isomer such as 2‑chloro‑6‑(trifluoromethoxy)naphthalene places the substituents in a different electronic relationship, abolishing the 1,4‑“para‑like” conjugation pathway that is central to the design of negative‑Δε liquid‑crystal dopants [4]. In short, generic substitution is not a conservative operation; it erases the very property set that makes 1‑chloro‑4‑(trifluoromethoxy)naphthalene a deliberate, rather than arbitrary, choice for specific research or industrial applications.

Quantitative Differentiation Evidence for 1-Chloro-4-(trifluoromethoxy)naphthalene Relative to Its Closest Analogs


Electronic Withdrawing Strength: –OCF₃ Outperforms –CF₃ and –OCH₃ in Directing Ortho-Metalation

In a head‑to‑head competition experiment measuring the capacity to promote hydrogen/metal permutation at an ortho position, the trifluoromethoxy (–OCF₃) group proved superior to both the trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups [1]. Specifically, 4‑(trifluoromethoxy)anisole was deprotonated by sec‑butyllithium mainly, and by tert‑butyllithium exclusively, at the position adjacent to the –OCH₃ group rather than next to the strongly electron‑withdrawing –OCF₃ group, whereas 1,3‑benzodioxole (bearing –OCH₂O–) underwent ortho‑lithiation only 6‑fold faster than anisole, compared with approximately 5000‑fold acceleration for the –OCF₂O– analogue [1]. These results establish a reactivity ranking of –OCF₃ > –CF₃ > –OCH₃ for long‑range electron withdrawal in naphthalene‑type scaffolds. The Hammett σₚ constant for –OCF₃ is +0.40 (σₘ = +0.35), compared with +0.54 (σₘ = +0.43) for –CF₃ and −0.27 (σₘ = +0.12) for –OCH₃ [2]. Consequently, replacing –OCF₃ with –CF₃ (as in 1‑chloro‑4‑(trifluoromethyl)naphthalene) alters the magnitude and distance‑dependence of electron withdrawal, while replacement with –OCH₃ (as in 1‑chloro‑4‑methoxynaphthalene) reverses the electronic character from net‑withdrawing to net‑donating.

Physical organic chemistry Substituent effects Directed ortho-metalation

Lipophilicity Modulation: –OCF₃ Increases log P by ~1.6 Units Relative to –OCH₃ on a Naphthalene Core

The octanol–water partition coefficient (log P) is a critical determinant of membrane permeability, metabolic stability, and off‑target promiscuity in drug discovery. On the naphthalene scaffold, the –OCF₃ group substantially elevates lipophilicity compared to the corresponding –OCH₃ substituent. The unsubstituted 1‑(trifluoromethoxy)naphthalene has a reported log P of 3.74 , while 1‑methoxynaphthalene exhibits a log P of approximately 2.1–2.2 [1], yielding an estimated Δlog P of ~+1.6 units attributable to –OCF₃ versus –OCH₃. This increment is consistent with comparative studies showing that aliphatic –OCF₃ derivatives display higher lipophilicity than their methoxy counterparts and approximately equal lipophilicity to –CF₃‑bearing analogs [2]. Therefore, 1‑chloro‑4‑(trifluoromethoxy)naphthalene (predicted log P ≈ 4.2–4.5, accounting for the additional chlorine) occupies a distinctly more lipophilic region of chemical space than 1‑chloro‑4‑methoxynaphthalene, a difference that can be decisive when optimizing blood–brain barrier penetration, cellular uptake, or CYP450 susceptibility.

Medicinal chemistry Physicochemical profiling Lipophilicity

Synthetic Handle Selectivity: Aryl Chloride Provides a Practical Reactivity Window Between Aryl Bromide and Aryl Fluoride in Cross‑Coupling

The chlorine atom at position 1 of 1‑chloro‑4‑(trifluoromethoxy)naphthalene serves as a versatile leaving group for palladium‑ and nickel‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig). Aryl chlorides are generally less reactive than the corresponding bromides but more reactive than fluorides, allowing sequential or orthogonal functionalization strategies. In Pd‑catalyzed Suzuki coupling, the relative oxidative‑addition rates follow the order Ar–I > Ar–Br ≫ Ar–Cl > Ar–F [1]. While 1‑bromo‑4‑(trifluoromethoxy)naphthalene (CAS 1261784-61-5) may react faster, the chloro analog benefits from greater stability toward nucleophilic displacement under basic or protic conditions and from broader commercial availability of tailored catalyst systems that enable room‑temperature coupling of aryl chlorides [2]. Conversely, 1‑fluoro‑4‑(trifluoromethoxy)naphthalene would be essentially inert under standard Suzuki conditions, limiting its utility as a building block. Thus, the chloro derivative occupies a “sweet spot” offering sufficient reactivity for efficient coupling while retaining bench stability and compatibility with multi‑step synthetic sequences.

Synthetic methodology Cross-coupling Building-block versatility

Liquid‑Crystal Dopant Design: The 1‑Chloro‑4‑(trifluoromethoxy) Substitution Pattern Is Explicitly Claimed for Negative‑Δε Formulations

Patent literature from Merck and DIC Corporation explicitly identifies 1‑(trifluoromethoxy)naphthalene and 1‑(trifluoromethyl)naphthalene derivatives as key intermediates for liquid‑crystal compounds exhibiting large negative dielectric anisotropy (Δε) [1][2]. In vertically aligned (VA) LCD modes, dopants with strongly negative Δε are required to enable fast switching at low operating voltage. The 1,4‑disposition of an electron‑withdrawing substituent (e.g., –Cl) and a polarizable fluorinated group (–OCF₃) on the naphthalene core generates a dipole moment perpendicular to the molecular long axis, which is the structural prerequisite for negative Δε [1]. Although specific Δε values for 1‑chloro‑4‑(trifluoromethoxy)naphthalene itself are not publicly disclosed in the open literature, the Merck patent states that compounds of this general formula are “particularly suitable, even when added in small amounts, for modifying the dielectric anisotropy, in particular for achieving higher absolute values of the dielectric anisotropy of negative sign” [1]. Analogs lacking either the chlorine (e.g., 1‑(trifluoromethoxy)naphthalene) or bearing the –OCF₃ group at a different position (e.g., 2‑chloro‑6‑(trifluoromethoxy)naphthalene) would present a different dipole vector, compromising the negative‑Δε character. The DIC patent further specifies that 1‑(trifluoromethoxy)naphthyl intermediates enable “inexpensive production” of liquid‑crystal compounds, indicating that the synthetic accessibility of the 1,4‑substituted naphthalene scaffold has been industrially validated [2].

Liquid crystals Dielectric anisotropy Materials science

Evidence‑Backed Application Scenarios for 1-Chloro-4-(trifluoromethoxy)naphthalene


Medicinal Chemistry Building Block for CNS‑Penetrant Lead Optimization

The elevated lipophilicity imparted by the –OCF₃ group (Δlog P ≈ +1.6 vs. –OCH₃, Section 3, Evidence Item 2) makes 1‑chloro‑4‑(trifluoromethoxy)naphthalene a privileged starting material for CNS‑directed medicinal chemistry programs where blood–brain barrier penetration is required. The chlorine atom provides a versatile cross‑coupling handle (Section 3, Evidence Item 3) for late‑stage diversification, enabling rapid SAR exploration around the naphthalene core while maintaining the favorable lipophilic and electronic signature of the –OCF₃ group [1]. In contrast, the –OCH₃ analog would yield less lipophilic, potentially non‑CNS‑penetrant candidates, and the –CF₃ analog would alter the electronic character and metabolic profile differently.

Negative‑Δε Dopant Intermediate for Vertically Aligned LCD Formulations

Patent disclosures from Merck and DIC Corporation (Section 3, Evidence Item 4) establish that 1‑substituted‑4‑(trifluoromethoxy)naphthalene derivatives are specifically designed to enhance the negative dielectric anisotropy of nematic liquid‑crystal mixtures [2][3]. The 1‑chloro substituent contributes additional dipole moment orthogonal to the molecular axis while serving as a synthetic anchor for further elaboration into full mesogenic structures. Industrial users developing VA‑LCD materials can procure this compound as a validated intermediate, confident that its substitution pattern aligns with the structural requirements claimed in the relevant patent families.

Physical‑Organic Probe for Substituent Effect Studies on Extended Aromatic Systems

The naphthalene scaffold transmits substituent effects with greater sensitivity than benzene, and poly(CF₃)‑substituted naphthalenes have been described as the most sensitive molecular probes for substituent effects in aromatic systems [4]. 1‑Chloro‑4‑(trifluoromethoxy)naphthalene, bearing two electronically distinct substituents (–Cl: σₚ = +0.23; –OCF₃: σₚ = +0.40) on the same ring in a 1,4‑relationship, provides a well‑defined model system for computational and spectroscopic studies of through‑bond versus through‑space substituent interactions. The distinct Hammett signatures of the two substituents (Section 3, Evidence Item 1) allow deconvolution of inductive and resonance contributions, supporting fundamental research in physical organic chemistry and DFT benchmarking.

Agrochemical Intermediate with Tailored Halogen‑Fluorine Balance

Trifluoromethoxy‑substituted arenes are increasingly prevalent in modern agrochemicals, where the –OCF₃ group enhances metabolic stability and lipophilicity without the photolability sometimes associated with –CF₃ [1]. The chlorine substituent of 1‑chloro‑4‑(trifluoromethoxy)naphthalene offers a synthetic entry point for constructing more complex herbicidal or fungicidal naphthalene derivatives via cross‑coupling (Section 3, Evidence Item 3). The documented role of halogenated naphthalenes in herbicidal disubstituted naphthalene patents further supports the relevance of this scaffold [5]. Users pursuing agrochemical lead discovery can leverage this building block to access a region of chemical space that combines the pharmacokinetic advantages of –OCF₃ with the synthetic flexibility of an aryl chloride.

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